molecular formula C15H11FN2O3 B4340993 {5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B4340993
M. Wt: 286.26 g/mol
InChI Key: ZHHGHWDAMAFEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is a synthetic organic compound with a molecular formula of C15H11FN2O3 This compound is characterized by the presence of a pyrazole ring, a furan ring, and a fluorophenoxy group

Preparation Methods

The synthesis of {5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with a suitable furan derivative to form the fluorophenoxy-furan intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields .

Chemical Reactions Analysis

{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE undergoes various types of chemical reactions, including:

Scientific Research Applications

{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

[5-[(4-fluorophenoxy)methyl]furan-2-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-11-2-4-12(5-3-11)20-10-13-6-7-14(21-13)15(19)18-9-1-8-17-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHGHWDAMAFEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 2
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 4
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

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